N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride
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Overview
Description
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride is a chemical compound with a complex structure that includes an indole ring, an oxane ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-aminooxan-4-yl)methyl]-4-(cyclopent-1-en-1-yl)benzamide;hydrochloride
- N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide
Uniqueness
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H24ClN3O2 |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-13-10-14-4-2-3-5-15(14)20(13)11-16(21)19-12-17(18)6-8-22-9-7-17;/h2-5,10H,6-9,11-12,18H2,1H3,(H,19,21);1H |
InChI Key |
YJAQKLKTJCTQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC3(CCOCC3)N.Cl |
Origin of Product |
United States |
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